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Cat. No.: B1673541 Get Quote

For Research Use Only. This document is intended for researchers, scientists, and drug

development professionals and does not constitute medical advice.

Introduction
Formebolone, also known by its chemical name 2-formyl-11α-hydroxy-17α-methyl-δ¹-

testosterone, is an orally active anabolic-androgenic steroid (AAS).[1] It has been marketed

under the brand names Esiclene and Hubernol in Spain and Italy.[1] Formebolone is

characterized as an anabolic and anticatabolic agent.[1] While it exhibits some anabolic

properties, its potency is considered inferior to testosterone, and it is reported to have virtually

no androgenic activity.[1] A notable characteristic of Formebolone is its ability to counteract the

catabolic effects of potent glucocorticoids, such as dexamethasone.[1][2] This technical guide

provides a comprehensive overview of the available scientific data on Formebolone, focusing

on its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties
Formebolone is a synthetic derivative of testosterone. Its chemical structure and physical

properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)

-11,17-dihydroxy-10,13,17-

trimethyl-3-oxo-

7,8,9,11,12,14,15,16-

octahydro-6H-

cyclopenta[a]phenanthrene-2-

carbaldehyde

[3]

Synonyms

Formyldienolone, 2-formyl-

11α-hydroxy-17α-methyl-δ¹-

testosterone, Esiclene,

Hubernol

[1][3]

Molecular Formula C₂₁H₂₈O₄ [3]

Molecular Weight 344.44 g/mol

CAS Number 2454-11-7 [3]

Melting Point 209-212 °C

Appearance Solid powder [3]

Solubility Soluble in DMSO

Optical Rotation [a]D25 -105° (CHCl3) [4]

Mechanism of Action
Formebolone's primary mechanism of action involves its anabolic and anticatabolic properties.

While it is classified as an anabolic-androgenic steroid, its direct interaction with the androgen

receptor and its anticatabolic effects appear to be more complex than typical AAS.

Anabolic Activity
As an anabolic agent, Formebolone is expected to interact with the androgen receptor (AR) in

target tissues like skeletal muscle, leading to an increase in protein synthesis and muscle

growth. However, it is reported to have weaker anabolic activity compared to testosterone.[1]
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Anticatabolic Activity
A key feature of Formebolone is its ability to counteract the catabolic effects of glucocorticoids.

[1][2] This is particularly relevant in conditions of muscle wasting. The proposed mechanisms

for this anticatabolic action include:

Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): Formebolone is a very weak

inhibitor of 11β-HSD type 2, with a reported half-maximal inhibitory concentration (IC₅₀) of

greater than 10 μM.[1] 11β-HSDs are enzymes responsible for the interconversion of active

and inactive glucocorticoids. By potentially modulating glucocorticoid metabolism,

Formebolone may reduce their catabolic signaling.

Interaction with Glucocorticoid Signaling: It has been suggested that the antiglucocorticoid

activity of Formebolone may be mediated by the modulation of enzymatic processes rather

than by direct binding to the glucocorticoid receptor (GR).[1]

Quantitative Data
A comprehensive review of the available literature reveals limited publicly accessible

quantitative data for Formebolone. The following tables summarize the known values and

highlight the data that remains to be fully elucidated from primary sources.

Receptor Binding and Enzyme Inhibition
Target Parameter Value Notes

Androgen Receptor

(AR)
Binding Affinity (Ki) Data not available

Glucocorticoid

Receptor (GR)
Binding Affinity (Ki) Data not available

Formebolone's

anticatabolic effect is

thought to be indirect

rather than through

direct GR binding.

11β-hydroxysteroid

dehydrogenase type 2

(11β-HSD2)

IC₅₀ > 10 μM
Indicates very weak

inhibition.[1]
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Anabolic and Androgenic Activity
Assay Parameter Result Notes

Hershberger Assay
Anabolic:Androgenic

Ratio
Data not available

This assay is the

standard method for

determining the

anabolic and

androgenic potential

of steroids.

Preclinical and Clinical Data
Study Type Parameter Result Notes

Anticatabolic Activity

(Preclinical)
Nitrogen Elimination

Demonstrated

reduction in

dexamethasone-

induced nitrogen

elimination in

castrated rats.

Specific quantitative

data on the

percentage of

reduction is not

available in the

abstract.[2]

Metabolic Study

(Human)
Nitrogen Balance

Positive effect on

nitrogen balance

observed in human

subjects.

The abstract lacks

specific quantitative

data on the magnitude

of the effect.[5]

Toxicity (Preclinical) LD₅₀ (rats, i.p.) 104 mg/kg

Toxicity (Preclinical) LD₅₀ (mice, i.p.) 187 mg/kg

Toxicity (Preclinical) LD₅₀ (rats, s.c.) 270 mg/kg

Toxicity (Preclinical) LD₅₀ (mice, s.c.) 293 mg/kg

Toxicity (Preclinical) LD₅₀ (rats, oral) >1000 mg/kg [4]

Experimental Protocols
Detailed experimental protocols for the key studies on Formebolone are not fully available in

the public domain. However, based on standard methodologies of the time, the following
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sections outline the likely protocols used.

Assessment of Anticatabolic Activity (Cerutti et al., 1976)
The study by Cerutti and colleagues likely followed a protocol similar to this:

Animal Model: Male castrated rats were used to eliminate the influence of endogenous

androgens.

Induction of Catabolism: Dexamethasone-21-phosphate was administered to induce a

catabolic state, leading to increased nitrogen excretion.

Treatment Groups:

Control group (vehicle only)

Dexamethasone group

Dexamethasone + Formebolone group (various doses)

Nitrogen Balance Measurement:

Animals were housed in metabolic cages to allow for the collection of urine over a

specified period.

Total nitrogen content in the collected urine was determined using a standard method like

the Kjeldahl method.

Data Analysis: The total nitrogen excreted by the Formebolone-treated group was

compared to the dexamethasone-only group to quantify the anticatabolic effect.

Assessment of Androgenicity: The weights of androgen-sensitive tissues, such as the

seminal vesicles and ventral prostate, were measured at the end of the study to assess

virilizing effects.

Human Metabolic Studies (Gelli & Vignati, 1976)
This clinical trial likely employed a nitrogen balance study design:
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Study Population: Healthy adult male volunteers.

Study Design: A controlled clinical trial, likely with a placebo group. The study was divided

into three phases: a pre-treatment baseline period, a treatment period with daily

Formebolone administration, and a post-treatment follow-up period.

Dietary Control: Participants would have consumed a standardized diet with a known amount

of protein (and therefore nitrogen) intake throughout the study period.

Sample Collection: 24-hour urine and fecal collections were performed during each phase of

the study.

Nitrogen Analysis: The total nitrogen content of the diet, urine, and feces was measured.

Nitrogen Balance Calculation: Nitrogen balance was calculated as:

Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible

Nitrogen Losses)

Insensible losses (e.g., through skin and sweat) are typically estimated.

Data Analysis: Changes in nitrogen balance from the baseline period to the treatment and

post-treatment periods were calculated to determine the anabolic effect of Formebolone.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by

Formebolone and a typical experimental workflow for assessing its anticatabolic activity.
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Figure 1: Simplified diagram of the Androgen Receptor signaling pathway potentially activated

by Formebolone.
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Figure 2: Glucocorticoid signaling and the potential, weak inhibitory interaction of

Formebolone with 11β-HSD2.
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Figure 3: A generalized experimental workflow for assessing the anticatabolic activity of

Formebolone.

Conclusion
Formebolone (Esiclene, Hubernol) is an anabolic-androgenic steroid with a distinct profile

characterized by modest anabolic activity and a notable anticatabolic effect, particularly in

counteracting glucocorticoid-induced muscle wasting. While its mechanism of action is not fully

elucidated, it appears to involve weak inhibition of 11β-HSD2 and potential modulation of other

enzymatic pathways related to glucocorticoid action, rather than direct, high-affinity binding to

the glucocorticoid receptor.

A significant limitation in the current understanding of Formebolone is the lack of publicly

available, detailed quantitative data from preclinical and clinical studies. Key parameters such

as its androgen receptor binding affinity and its anabolic-to-androgenic ratio from standardized

assays remain to be definitively reported in accessible literature. The full elucidation of its

pharmacological profile would require access to the complete data from the original research

conducted on this compound. For drug development professionals, while Formebolone
presents an interesting historical example of a steroid with separated anabolic and

anticatabolic properties, further investigation would be necessary to fully characterize its

potential and safety profile according to modern standards.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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